DL-Leucylglycyl-DL-phenylalanine
Description
Significance of Tripeptides and DL-Amino Acids in Modern Biochemical Research
Tripeptides, though small in comparison to proteins, play a vast and crucial role in numerous biological processes. sigmaaldrich.comnih.gov They can act as hormones, neurotransmitters, and signaling molecules. nih.gov A well-known example is Glutathione (γ-L-Glutamyl-L-cysteinylglycine), a vital antioxidant in most living organisms. sigmaaldrich.comwikipedia.org The specific sequence and stereochemistry of the amino acids within a tripeptide dictate its function. wikipedia.org
The inclusion of D-amino acids in peptides is a significant area of contemporary research. While proteins in most organisms are constructed almost exclusively from L-amino acids, peptides containing D-amino acids have been discovered in various natural sources, including bacteria, frog skin, and snails. nih.gov The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid peptide bonds. nih.gov This increased stability is a highly desirable trait in the development of therapeutic peptides. nih.gov Furthermore, the incorporation of D-amino acids can induce specific conformational changes in peptides, influencing their binding affinity to biological targets. researchgate.net
Theoretical Frameworks for Investigating Stereoisomeric Peptides
The study of stereoisomeric peptides like DL-Leucylglycyl-DL-phenylalanine relies on a combination of experimental and computational techniques. The subtle differences in the three-dimensional structure of diastereomers necessitate sophisticated analytical methods for their separation and characterization.
Analytical Techniques:
Capillary Electrophoresis (CE): This technique is widely used for the separation of peptide diastereomers and enantiomers. nih.govnih.gov The unique migration behavior of peptide stereoisomers in an electric field, often influenced by chiral selectors, allows for their discrimination. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): This powerful method separates ions based on their size, shape, and charge. researchgate.net It can distinguish between peptide isomers that have the same mass-to-charge ratio, providing an extra dimension of separation beyond traditional mass spectrometry. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in elucidating the three-dimensional structure of peptides in solution. By analyzing the interactions between atomic nuclei, researchers can determine the conformation and stereochemistry of a peptide. nih.gov
Computational Modeling: Theoretical calculations and molecular modeling are indispensable for understanding the conformational preferences of stereoisomeric peptides. researchgate.net By simulating the potential energy landscapes of different diastereomers, researchers can predict their most stable structures and rationalize their observed properties.
Historical Context and Evolution of Research on Racemic Peptides
The study of peptides has a rich history, beginning with the pioneering work of Emil Fischer at the turn of the 20th century. researchgate.net The development of solid-phase peptide synthesis by Bruce Merrifield in 1963 revolutionized the field, making the synthesis of complex peptides more accessible. acs.org
Initially, research focused predominantly on peptides composed of L-amino acids. However, the discovery of naturally occurring D-amino acid-containing peptides spurred interest in their synthesis and properties. The concept of "racemic crystallography," proposed in the late 1980s, marked a significant advancement. nih.gov This technique involves crystallizing a 1:1 mixture of a protein's L- and D-enantiomers. Such racemic mixtures often crystallize more readily and can form centrosymmetric crystals, which simplifies the process of determining their three-dimensional structure through X-ray diffraction. nih.gov This approach has been successfully applied to determine the structures of several proteins that were difficult to crystallize in their natural L-form. nih.gov The study of smaller racemic peptides, including tripeptides, has benefited from these advancements, allowing for detailed structural analysis of how enantiomers interact and pack in a crystalline state. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYYIMVELOXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297993 | |
| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-25-1 | |
| Record name | 4294-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Advanced Methodologies for Dl Leucylglycyl Dl Phenylalanine and Its Analogues
Chemical Synthesis Approaches
The chemical synthesis of peptides has evolved significantly, offering a robust toolbox for the construction of complex molecules like DL-Leucylglycyl-DL-phenylalanine. masterorganicchemistry.com These methods are broadly categorized into solution-phase and solid-phase synthesis, each with distinct advantages and challenges, particularly when dealing with stereochemically diverse building blocks.
Optimized Solution-Phase Peptide Synthesis Techniques for Tripeptides
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to peptide bond formation. masterorganicchemistry.comwikipedia.org This method involves the sequential coupling of amino acids in a suitable solvent. For a tripeptide like this compound, the synthesis would involve a stepwise elongation of the peptide chain. Key to this process is the use of protecting groups for the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or benzyl (B1604629) esters) to ensure specific amide bond formation. masterorganicchemistry.com
The efficiency of solution-phase synthesis has been enhanced through the development of advanced coupling reagents that promote rapid amide bond formation while minimizing the risk of racemization, a critical consideration for DL-peptides. wikipedia.orgbachem.com Another significant advancement is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatographic purification by using a protective group that facilitates easy separation of the product, thereby reducing solvent waste and improving efficiency. nih.gov Furthermore, the use of green coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) in sustainable solvents such as ethyl acetate (B1210297) represents a move towards more environmentally friendly peptide synthesis. rsc.org
Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis
| Coupling Reagent | Description | Advantages |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for activating the carboxyl group. wikipedia.org | Effective and inexpensive. |
| Diisopropylcarbodiimide (DIC) | A liquid carbodiimide, making it easy to handle. wikipedia.org | The urea (B33335) byproduct is more soluble, simplifying purification. wikipedia.org |
| HATU | An aminium-based coupling reagent known for high efficiency. bachem.comacs.org | High coupling rates and reduced side reactions. bachem.com |
Adaptations of Solid-Phase Peptide Synthesis for DL-Tripeptides
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.comscispace.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com The synthesis proceeds by sequential deprotection of the N-terminus and coupling of the next amino acid until the desired sequence is assembled, after which the peptide is cleaved from the resin. peptide.com
When synthesizing a DL-tripeptide, SPPS requires specific adaptations. The use of a racemic mixture of amino acids at a specific position would lead to a diastereomeric mixture of peptides. For this compound, if a racemic mixture of Leucine (B10760876) and Phenylalanine is used, a mixture of L-Leu-Gly-L-Phe, D-Leu-Gly-D-Phe, L-Leu-Gly-D-Phe, and D-Leu-Gly-L-Phe would be produced. The synthesis can be designed to specifically incorporate D- and L-amino acids by using the appropriate protected enantiomers in the desired coupling steps. The choice of resin, such as the Merrifield or Wang resins, and the cleavage conditions are crucial for the successful synthesis and isolation of the final peptide. peptide.com The Fmoc/tBu strategy is a commonly used protection scheme in modern SPPS. luxembourg-bio.com
Table 2: Comparison of Solution-Phase and Solid-Phase Peptide Synthesis
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Reactions occur in solution. masterorganicchemistry.com | Peptide is anchored to a solid support. scispace.com |
| Purification | Requires purification (e.g., chromatography, recrystallization) after each step. nih.gov | Simplified purification by washing the resin. luxembourg-bio.com |
| Scalability | More suitable for large-scale industrial production. wikipedia.org | Ideal for research and development, and rapid synthesis of many peptides. scispace.com |
| Reagent Use | Stoichiometric amounts of reagents are often used. | Excess reagents are used to drive reactions to completion. luxembourg-bio.com |
| Automation | Less amenable to full automation. | Easily automated. peptide.com |
Regioselective and Stereoselective Coupling Reactions
Controlling regioselectivity and stereoselectivity is paramount in peptide synthesis. Regioselectivity ensures that the peptide bond forms between the correct amino and carboxyl groups, which is managed by the use of protecting groups. Stereoselectivity, the control of the chiral centers, is a significant challenge, as the activation of the carboxylic acid can lead to racemization, particularly for amino acids prone to this side reaction. bachem.com
The choice of coupling reagent and additives, such as 1-Hydroxybenzotriazole (HOBt) or its analogues, can significantly suppress racemization. bachem.com For amino acids with reactive side chains, such as lysine, regioselective protection is necessary to ensure the peptide bond forms at the α-amino group rather than the ε-amino group. researchgate.net In the case of this compound, the key challenge is maintaining the stereochemical integrity of the chiral centers of leucine and phenylalanine during the coupling steps. Solvent choice and temperature control are also critical factors in minimizing racemization. nih.gov The development of novel catalysts, such as iridium–Lewis acid bifunctional catalysts, is pushing the boundaries of regio- and enantioselective C-H bond functionalization, which could open new avenues for peptide modifications. acs.org
Chemoenzymatic and Biocatalytic Synthesis Routes
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govmdpi.com This approach is particularly valuable for the synthesis of peptides containing non-canonical or D-amino acids, offering environmentally benign and highly specific transformations. rsc.org
Utilization of Phenylalanine Ammonia (B1221849) Lyase (PAL) in Precursor Preparation
Phenylalanine ammonia lyase (PAL) is an enzyme that naturally catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. rsc.org However, the reverse reaction, the amination of cinnamic acid derivatives in the presence of high concentrations of ammonia, can be exploited for the synthesis of L-phenylalanine and its analogues. frontiersin.org While PAL is stereoselective for the L-isomer, under certain conditions or through protein engineering, its utility can be expanded. nih.gov
For the synthesis of the DL-phenylalanine precursor required for this compound, PAL can be used in a multi-enzymatic cascade. One approach involves the PAL-catalyzed amination of cinnamic acid to produce L-phenylalanine, followed by a separate racemization step. Alternatively, research has shown that some PALs can catalyze a non-stereoselective reaction pathway, leading to the formation of both L- and D-phenylalanine derivatives directly. nih.gov This makes PAL a valuable biocatalyst for preparing the key building blocks for DL-peptide synthesis. nih.gov
Table 3: Applications of Phenylalanine Ammonia Lyase (PAL) in Synthesis
| Application | Description | Significance |
|---|---|---|
| L-Phenylalanine Synthesis | Catalyzes the reverse reaction of amination on trans-cinnamic acid. frontiersin.org | Provides a biocatalytic route to an essential amino acid precursor. |
| Non-natural Amino Acid Synthesis | Can accept a variety of substituted cinnamic acids as substrates. frontiersin.org | Enables the synthesis of a wide range of phenylalanine analogues. |
| DL-Amino Acid Preparation | Can be part of a cascade to produce D-phenylalanines or can directly produce racemic mixtures under specific conditions. nih.govnih.gov | Useful for generating precursors for DL-peptide synthesis. |
Application of D-Amino Acid Oxidase (DAAO) for Chiral Resolution and Derivatization
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. msu.runih.gov This high stereospecificity makes DAAO an excellent tool for the chiral resolution of racemic amino acid mixtures. d-nb.info
In the context of synthesizing this compound, DAAO can be employed in several ways. If the synthesis starts with DL-phenylalanine, DAAO can be used to selectively remove the D-enantiomer, allowing for the isolation of pure L-phenylalanine. Conversely, it can be part of a deracemization process. In such a chemoenzymatic cascade, the D-amino acid is oxidized by DAAO, and the resulting α-keto acid is then non-selectively reduced back to the racemic amino acid. When coupled with an L-amino acid oxidase (LAAO) or a process that selectively removes the L-isomer, this can lead to the enrichment of the D-isomer. d-nb.info This enzymatic approach offers a powerful method for preparing enantiomerically pure or enriched amino acid precursors essential for the controlled synthesis of DL-peptides. nih.gov
Table 4: Characteristics of D-Amino Acid Oxidase (DAAO)
| Feature | Description |
|---|---|
| Enzyme Class | Flavoenzyme (FAD-dependent) msu.ru |
| Reaction | Oxidative deamination of D-amino acids. nih.gov |
| Products | α-keto acid, ammonia, hydrogen peroxide. msu.ru |
| Specificity | High specificity for D-isomers of amino acids. msu.ru |
| Applications | Chiral resolution, deracemization of amino acids, biosensors. nih.govd-nb.info |
Microbial Fermentation and Engineered Pathway Considerations
The production of peptides through microbial fermentation presents a sustainable and scalable alternative to purely chemical synthesis methods. youtube.comweforum.org For a specific heterochiral tripeptide like this compound, the process involves complex metabolic engineering of a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govyoutube.com While direct fermentation of this specific peptide is not a widely documented industrial process, the principles of synthetic biology and metabolic engineering provide a clear framework for its potential production. medium.comriken.jp
The core strategy involves engineering a microbial chassis to efficiently synthesize and assemble the constituent amino acids: Leucine, Glycine (B1666218), and Phenylalanine. This is achieved by optimizing key metabolic pathways and introducing heterologous or engineered enzymes. nih.gov For instance, the production of L-phenylalanine can be significantly increased by engineering the shikimate pathway to channel more carbon flux towards its synthesis. nih.gov
Once high intracellular pools of the precursor amino acids are achieved, their assembly into the final tripeptide is the next critical step. This can be approached through several advanced methodologies:
Non-Ribosomal Peptide Synthetases (NRPS): These are large, multi-modular enzyme complexes found in bacteria and fungi that act as natural assembly lines for peptide synthesis. nih.govwikipedia.org Unlike ribosomal synthesis, NRPS systems are independent of mRNA and can incorporate a wide variety of non-proteinogenic amino acids, including D-isomers, making them ideal for producing heterochiral peptides like this compound. nih.govwikipedia.orgbiorxiv.org An engineered NRPS system for this purpose would consist of three modules, each responsible for activating and incorporating one amino acid (Leucine, Glycine, and Phenylalanine) in the correct sequence. biorxiv.orgyoutube.com The final module would contain a Thioesterase (TE) domain to release the assembled tripeptide. biorxiv.orgresearchgate.netnih.gov
Chemoenzymatic Synthesis: This hybrid approach combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov In this context, the precursor amino acids could be produced via fermentation, followed by an enzymatic ligation step to form the peptide bonds. Engineered ligases or proteases (such as chymotrypsin (B1334515) or papain used in reverse) can be employed to catalyze the condensation of the amino acids or small peptide fragments under mild, aqueous conditions, which minimizes side reactions and preserves stereochemistry. nih.govnih.gov
The table below outlines key considerations for engineering a microbial host for the production of this compound.
Table 1: Key Considerations for Engineered Microbial Production of this compound
| Component | Engineering Strategy | Rationale & Key Enzymes |
|---|---|---|
| Host Organism | Escherichia coli or Saccharomyces cerevisiae | Well-characterized genetics, rapid growth, and established tools for metabolic engineering. nih.govnih.gov |
| Precursor Supply (L-Phenylalanine) | Upregulate Shikimate Pathway | Overexpress key enzymes like DAHP synthase (aroG) and chorismate mutase-prephenate dehydratase (pheA) to increase carbon flux towards phenylalanine. nih.gov |
| Precursor Supply (L-Leucine) | Engineer Pyruvate & α-Ketoisovalerate Pathways | Overexpress enzymes such as acetohydroxyacid synthase and leucine dehydrogenase to boost leucine pools. |
| Precursor Supply (Glycine) | Engineer Serine Hydroxymethyltransferase Pathway | Modulate the expression of glyA to control the conversion of serine to glycine. |
| Peptide Assembly | Engineered Non-Ribosomal Peptide Synthetase (NRPS) | Design a three-module NRPS with Adenylation (A) domains specific for Leucine, Glycine, and Phenylalanine, and an Epimerase (E) domain to generate the D-isomers. nih.govyoutube.com |
| Product Release | Thioesterase (TE) Domain | Incorporate a TE domain at the end of the NRPS module to hydrolytically cleave and release the final tripeptide. biorxiv.orgnih.gov |
| Alternative Assembly | Chemoenzymatic Ligation | Utilize an engineered peptiligase or a protease like thermolysin in a whole-cell biocatalyst system to sequentially link the amino acids. nih.govyoutube.com |
This multi-faceted approach, combining pathway engineering for precursor supply with the power of modular NRPS or chemoenzymatic systems, represents a viable and powerful strategy for the sustainable production of complex peptides. youtube.comnih.gov
Synthesis of Structurally Modified this compound Derivatives and Mimetics
The synthesis of structurally modified peptide analogues and peptidomimetics is a cornerstone of medicinal chemistry, aimed at improving pharmacological properties such as receptor affinity, proteolytic stability, and bioavailability. nih.govnih.govresearchgate.net For this compound, several modification strategies can be employed, leveraging both solid-phase peptide synthesis (SPPS) and chemoenzymatic methods. nih.govnih.govwpmucdn.com
Key modification strategies applicable to this compound include:
Side-Chain Modifications: The aromatic side chain of phenylalanine is a prime target for modification. Replacing it with non-proteinogenic amino acids such as naphthylalanine or biphenylalanine can enhance π-stacking interactions with biological targets. nih.gov Functional groups can also be introduced onto the phenyl ring to modulate electronic properties or serve as handles for conjugation.
Backbone Modifications: Altering the peptide backbone is a powerful method for creating peptidomimetics with enhanced resistance to proteases. nih.govresearchgate.netrsc.org Common modifications include:
N-methylation: Replacing the amide proton with a methyl group can restrict bond rotation and prevent hydrogen bond formation, altering the peptide's conformation and proteolytic susceptibility. researchgate.net
Amide Bond Surrogates: The classic amide bond (-CONH-) can be replaced with isosteres like an ester bond (-COO-, creating a depsipeptide), a thioamide bond (-CSNH-), or a reduced amide bond (-CH₂NH-). nih.gov
α,α-Disubstituted Amino Acids: Incorporating residues like aminoisobutyric acid (Aib) in place of Glycine can induce a helical turn and provide steric hindrance against enzymatic degradation. nih.gov
Stereochemical Control: The parent compound is a heterochiral mixture. Synthesizing stereochemically pure analogues (e.g., L-Leu-Gly-L-Phe or L-Leu-Gly-D-Phe) allows for the systematic exploration of how stereochemistry affects biological activity and structure. researchgate.net Patterned substitution with D-amino acids is a known strategy to influence molecular packing and supramolecular structure. researchgate.net
Cyclization: Although the parent compound is linear, cyclization is a widely used technique to create constrained analogues. nih.gov Head-to-tail cyclization via amide bond formation can dramatically increase stability by eliminating the N- and C-termini, which are recognition sites for exopeptidases. nih.govfrontiersin.org
The synthesis of these derivatives typically relies on Fmoc-based solid-phase peptide synthesis (SPPS), which allows for the stepwise incorporation of a wide variety of unnatural or modified amino acid building blocks. nih.govwpmucdn.com Chemoenzymatic approaches can also be used, particularly for ligating peptide fragments or for modifications where stereochemical integrity is paramount. nih.govyoutube.com
The following table details potential structural modifications for creating derivatives and mimetics of this compound.
Table 2: Potential Structural Modifications of this compound
| Modification Type | Example of Modified Structure | Rationale | Synthetic Strategy |
|---|---|---|---|
| Side-Chain Modification | L-Leucyl-Glycyl-L-(4-Chloro)phenylalanine | Modulate electronic properties and hydrophobicity of the Phenylalanine side chain. | SPPS using Fmoc-L-(4-Chloro)phenylalanine. |
| Backbone N-Alkylation | L-Leucyl-(N-Me)Glycyl-L-Phenylalanine | Increase proteolytic stability; alter conformation by removing H-bond donor capacity. researchgate.net | SPPS using a pre-synthesized Fmoc-(N-Me)Gly-OH building block. |
| Backbone Amide-to-Ester | L-Leucyl-Glycolyl-L-Phenylalanine | Create a depsipeptide to probe the importance of the Gly-Phe amide bond for receptor binding and improve membrane permeability. nih.gov | SPPS using a protected glycolic acid monomer in place of a glycine residue. |
| Stereochemical Isomerism | L-Leucyl-Glycyl-D-Phenylalanine | Isolate a specific stereoisomer to determine its unique conformational and biological properties. researchgate.net | SPPS using specific D- and L-amino acid building blocks (Fmoc-D-Phe-OH). |
| α-Carbon Substitution | L-Leucyl-Aib-L-Phenylalanine | Induce local helical conformation and provide steric shielding against proteases. nih.gov | SPPS using Fmoc-Aib-OH. |
| Cyclization | cyclo(-L-Leucyl-Glycyl-L-Phenylalanine-) | Greatly enhance stability against exopeptidases and constrain the peptide into a more rigid conformation. nih.gov | On-resin or solution-phase head-to-tail cyclization using coupling reagents like HATU. frontiersin.org |
Through these synthetic strategies, a diverse library of this compound analogues can be generated, enabling detailed structure-activity relationship (SAR) studies and the potential development of peptidomimetics with optimized therapeutic profiles. biosyn.comopenpr.com
Stereochemical Dynamics and Chiral Recognition Mechanisms
Conformational Analysis and Flexibility of DL-Leucylglycyl-DL-phenylalanine
The conformational landscape of a peptide like this compound is defined by the rotational freedom around the various single bonds within its backbone and side chains. The flexibility of such peptide structures is a critical determinant of their interaction with other molecules. Studies on related peptide structures indicate that intramolecular hydrogen bonds play a significant role in stabilizing specific conformations. For instance, research on N-acetyl-L-phenylalanine derivatives has shown that five-membered (C5) and seven-membered (C7) hydrogen-bonded rings are among the preferred conformations. researchgate.net The C7 conformation, often referred to as a β-turn, is particularly stable and is further stabilized by interactions with solvent molecules like water. researchgate.net
Enantiomeric Specificity in Molecular Interactions
The presence of two chiral centers in this compound—one at the leucine (B10760876) residue and one at the phenylalanine residue—allows for the existence of multiple stereoisomers (LL, DD, LD, DL). This chirality is fundamental to its interaction with other chiral molecules, leading to enantiomeric specificity.
Supramolecular chemistry offers powerful methods for chiral discrimination. Research has demonstrated that specifically designed host molecules can selectively bind to one enantiomer of an amino acid over the other. For example, a homochiral perylene (B46583) bisimide (PBI) derivative has been shown to act as a sensor for the D-enantiomer of phenylalanine. nih.govnih.govfrontiersin.org
The mechanism of this discrimination is based on the three-dimensional structure of the analyte. nih.govresearchgate.net Spectroscopic analyses, including UV-visible, fluorescence, FT-IR, and atomic force microscopy (AFM), revealed that D-phenylalanine induces significant and selective changes in the aggregation state of the chiral PBI host. nih.govnih.gov Specifically, the interaction with D-phenylalanine leads to a disaggregation of the PBI supramolecular structures, likely by disrupting π–π stacking interactions between the perylene cores. nih.gov This interaction is strongly enantioselective; the L-enantiomer of phenylalanine does not produce the same effect. nih.gov Such systems can achieve very high sensitivity, with a limit of detection for D-phenylalanine reported to be as low as 64.2 ± 0.38 nM. nih.govnih.gov This principle of using chiral supramolecular hosts to recognize the stereochemistry of the phenylalanine component could be extended to the entire tripeptide.
Table 1: Spectroscopic Methods Used in Supramolecular Chiral Discrimination of Phenylalanine
| Analytical Technique | Observation | Reference |
|---|---|---|
| UV-Visible Spectroscopy | Monitors changes in the aggregation state of the chiral host upon guest binding. | nih.govresearchgate.net |
| Fluorescence Spectroscopy | Detects changes in emission intensity, indicating host-guest interaction and enabling quantification. | nih.govnih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characterizes changes in vibrational modes of the host and guest molecules upon complexation. | nih.govnih.gov |
| Atomic Force Microscopy (AFM) | Visualizes morphological changes in the supramolecular aggregates of the host upon interaction with the chiral guest. | nih.gov |
Cyclodextrins (CDs) are well-known chiral receptors used in host-guest chemistry. frontiersin.org These cyclic oligosaccharides possess a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules or moieties, such as the side chains of leucine and phenylalanine, in aqueous solutions. frontiersin.orgrsc.org
The formation of inclusion complexes between amino acids and cyclodextrins is driven by a combination of forces, including hydrophobic effects, van der Waals interactions, and hydrogen bonding. rsc.org Studies have shown that both α- and β-cyclodextrins form 1:1 host-guest complexes with various amino acids. rsc.org The stability of these complexes can be significant; for instance, β-cyclodextrin forms highly stable inclusion complexes with adamantane (B196018) derivatives (which are similar in hydrophobicity to amino acid side chains), with binding constants in the range of 10⁴–10⁵ M⁻¹. nih.gov
Fluorescence Correlation Spectroscopy (FCS) has been used to study the stoichiometry and stability of such complexes, confirming a 1:1 stoichiometry and determining high association equilibrium constants for guests like adamantane with β-cyclodextrin. mdpi.comsemanticscholar.org Chiral discrimination occurs when the chiral environment of the cyclodextrin (B1172386) interacts differently with the D- and L-enantiomers of the guest molecule. Systematic studies on the complexes of β-cyclodextrin with N-acetyl-D- and N-acetyl-L-phenylalanine have provided insight into the specific interactions that lead to chiral recognition. researchgate.net For this compound, the terminal leucine and phenylalanine side chains would be the primary sites for inclusion within a cyclodextrin cavity, and the stereochemistry at these residues would dictate the geometry and stability of the resulting diastereomeric complexes.
Table 2: Example of Host-Guest Complex Stability with β-Cyclodextrin
| Guest Molecule | Host Molecule | Association Equilibrium Constant (K) | Technique | Reference |
|---|
Mechanistic Investigations of Chemical Reactivity and Degradation Pathways
Kinetics and Mechanism of Acid-Catalyzed Hydrolysis of DL-Leucylglycyl-DL-phenylalanine
The hydrolysis of the peptide bonds in this compound is a primary degradation pathway, particularly under acidic conditions. While specific kinetic data for this exact tripeptide is limited, extensive research on similar small peptides provides a strong basis for understanding its behavior.
The acid-catalyzed hydrolysis of peptides is a specific acid-catalyzed reaction, meaning the rate of reaction is proportional to the concentration of the hydronium ion (H₃O⁺). The generally accepted mechanism involves the protonation of the carbonyl oxygen of the peptide bond, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate result in the cleavage of the peptide bond.
Studies on the acid-catalyzed hydrolysis of related peptides, such as glycyl-L-leucyl-L-leucine and glycyl-L-phenylalanyl-L-phenylalanine in 2N HCl, have shown that the rate of hydrolysis is influenced by the nature of the amino acid residues and the peptide sequence. rsc.org The presence of bulky side chains, like that of leucine (B10760876) and phenylalanine, can sterically hinder the approach of the water molecule, thereby affecting the reaction rate.
The hydrolysis of a tripeptide like this compound will proceed in a stepwise manner, yielding dipeptides and constituent amino acids. The two peptide bonds, Leu-Gly and Gly-Phe, will have different hydrolysis rates. Research on glycyl-L-leucyl-glycine has provided insights into the kinetics of such processes. nih.gov The relative rates of cleavage depend on the electronic and steric effects of the adjacent amino acid side chains.
| Parameter | Description | Influencing Factors |
| Rate Law | Rate = k[Peptide][H⁺] | Concentration of peptide and acid |
| Mechanism | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Formation of tetrahedral intermediate4. Bond cleavage | Steric hindrance from side chains, electronic effects of substituents |
| Products | DL-Leucine, Glycine (B1666218), DL-Phenylalanine, DL-Leucylglycine, Glycyl-DL-phenylalanine | Reaction time, temperature, acid concentration |
This table provides a generalized overview of the acid-catalyzed hydrolysis of peptides, with specific data for this compound being inferred from related compounds.
Enzymatic Hydrolysis and Biodegradation Pathways (Excluding Clinical Implications)
In biological systems, the primary route of peptide degradation is through enzymatic hydrolysis mediated by peptidases and proteases. These enzymes exhibit high specificity and efficiency compared to chemical hydrolysis. The degradation of this compound would be carried out by various exopeptidases and endopeptidases.
Aminopeptidases would cleave the N-terminal leucine, releasing the amino acid and the dipeptide glycyl-phenylalanine. Carboxypeptidases would act on the C-terminal phenylalanine, yielding the amino acid and the dipeptide leucyl-glycine. Endopeptidases could potentially cleave the internal glycyl-phenylalanine bond. The specific enzymes involved and the preferred cleavage sites would depend on the source and type of the peptidase.
Studies on the intestinal hydrolysis of tripeptides like triglycine (B1329560) and trileucine have demonstrated that different tripeptides can be handled by distinct carrier systems and hydrolases. nih.gov For instance, leucine-containing peptides are often hydrolyzed before transport into cells. nih.gov Research on the metabolism of phenylalanine-containing peptide amides in Escherichia coli has also shown specific hydrolytic activity, cleaving the peptide bond to release the constituent amino acids and their amides. nih.gov
| Enzyme Class | Action on this compound | Potential Products |
| Aminopeptidases | Cleavage of the N-terminal peptide bond (Leu-Gly) | DL-Leucine + Glycyl-DL-phenylalanine |
| Carboxypeptidases | Cleavage of the C-terminal peptide bond (Gly-Phe) | DL-Phenylalanine + DL-Leucylglycine |
| Dipeptidyl Peptidases | Potential cleavage to release dipeptides | Not directly applicable for initial breakdown |
| Endopeptidases | Cleavage of the internal peptide bond (Gly-Phe) | DL-Leucylglycine + DL-Phenylalanine |
This table outlines the potential enzymatic degradation pathways for this compound based on general peptidase activity.
Photochemical and Radiolytic Degradation Studies
Exposure to light and ionizing radiation can induce degradation of peptides through complex photochemical and radiolytic processes. The aromatic side chain of phenylalanine is a primary chromophore in this compound, making it susceptible to photodegradation.
Photochemical Degradation: Upon absorption of UV light, the phenylalanine residue can become electronically excited. acs.org This can lead to a variety of reactions, including photoionization, and the formation of reactive species. acs.org The excited state of phenylalanine can lead to the formation of photoproducts, although the quantum yields for these processes are generally low. researchgate.net The peptide backbone itself can also be a target for photochemical cleavage, especially in the presence of photosensitizers. Studies on peptides containing 2-nitrophenylalanine have shown that specific amino acid modifications can lead to site-specific photocleavage of the polypeptide backbone. nih.gov
Radiolytic Degradation: Ionizing radiation, such as gamma rays or X-rays, interacts with water molecules to produce highly reactive species, primarily hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H). These species can then react with the peptide. The hydroxyl radical is a powerful oxidizing agent and can react with all amino acid residues. acs.orgnih.gov In this compound, the aromatic ring of phenylalanine is a major target for •OH attack, leading to the formation of hydroxylated derivatives. The aliphatic side chain of leucine and the glycine backbone are also susceptible to hydrogen abstraction by •OH radicals. unt.edu The hydrated electron can react with the carbonyl group of the peptide bond. nih.gov Radiolysis can lead to peptide bond cleavage and modification of the amino acid side chains. oup.com
| Degradation Type | Primary Target | Key Reactive Species/Process | Potential Products |
| Photochemical | Phenylalanine aromatic ring | UV absorption, excited states | Photoproducts from phenylalanine, potential chain cleavage |
| Radiolytic | All residues, especially Phenylalanine | Hydroxyl radicals (•OH), hydrated electrons (e⁻aq) | Hydroxylated phenylalanine, backbone fragments, deaminated products |
This table summarizes the likely photochemical and radiolytic degradation pathways based on studies of constituent amino acids and related peptides.
Oxidative and Reductive Transformation Mechanisms
Peptides are susceptible to oxidation and reduction reactions, which can lead to significant modifications of their structure and function.
Oxidative Transformation: The phenylalanine residue in this compound is a potential site for oxidation. nih.gov Oxidative stress, mediated by reactive oxygen species (ROS) such as hydroxyl radicals, can lead to the hydroxylation of the aromatic ring, forming ortho-, meta-, and para-tyrosine isomers. nih.gov The peptide backbone can also be oxidized, potentially leading to chain cleavage. While less reactive than methionine or cysteine, the side chains of other amino acids can also be oxidized under strong conditions. researchgate.net
Reductive Transformation: Reductive degradation of peptides is less common under physiological conditions but can occur in the presence of strong reducing agents. nih.gov The peptide bond itself is generally stable to reduction. However, certain modified amino acids or the presence of specific catalysts could facilitate reductive cleavage. In the context of peptide synthesis and purification, reductive conditions are sometimes used to remove protecting groups, and this can occasionally lead to side reactions. researchgate.net
| Transformation | Target Residue/Bond | Reactants/Conditions | Potential Products |
| Oxidation | Phenylalanine | Reactive Oxygen Species (ROS) | Hydroxylated phenylalanine (Tyr isomers), backbone fragments |
| Reduction | Peptide bond (under specific conditions) | Strong reducing agents | Cleavage of the peptide chain (less common) |
This table outlines the potential oxidative and reductive transformation mechanisms for this compound.
Advanced Analytical and Spectroscopic Characterization of Dl Leucylglycyl Dl Phenylalanine
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for confirming the covalent structure and exploring the three-dimensional arrangement of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and chiroptical methods provide complementary information about the molecular framework, functional groups, and stereochemistry of DL-Leucylglycyl-DL-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of peptides in solution. By applying 1H and 13C NMR, it is possible to identify the individual amino acid residues and confirm the peptide bond linkages.
For this compound, the 1H NMR spectrum would exhibit characteristic signals for each residue. The aromatic protons of the phenylalanine side chain would appear in the downfield region (typically 7.3-7.5 ppm). chemicalbook.com The α-protons of the three amino acid residues would resonate in the range of 3.5-4.5 ppm. The protons of the leucine (B10760876) side chain's isobutyl group would produce distinct signals in the upfield region, including a doublet for the two methyl groups. chemicalbook.comhmdb.cachemicalbook.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be employed to assign all proton signals within each amino acid spin system. To establish the sequence of the amino acids, the Nuclear Overhauser Effect (NOE) is measured using NOESY (Nuclear Overhauser Effect Spectroscopy). NOE cross-peaks between the amide proton of one residue and the α-proton of the preceding residue would definitively confirm the Leucyl-Glycyl-Phenylalanine sequence.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Residues in D₂O
| Residue | Proton | Predicted Chemical Shift (ppm) |
|---|---|---|
| Phenylalanine | Aromatic (C₆H₅) | ~7.3-7.5 chemicalbook.com |
| α-CH | ~4.0 chemicalbook.com | |
| β-CH₂ | ~3.1-3.3 chemicalbook.com | |
| Glycine (B1666218) | α-CH₂ | ~3.9-4.0 chemicalbook.com |
| Leucine | α-CH | ~4.1-4.2 |
| β-CH₂ | ~1.7 | |
| γ-CH | ~1.6 | |
| δ-CH₃ | ~0.9 |
Note: Exact chemical shifts can vary based on solvent, pH, and temperature.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and secondary structure of peptides. The analysis focuses on the characteristic vibrations of the peptide backbone and the amino acid side chains.
The IR spectrum of this compound would be dominated by bands associated with the peptide linkage (amide group). nih.gov Key bands include:
Amide A band: Located around 3300 cm⁻¹, corresponding to the N-H stretching vibration.
Amide I band: Found between 1600 and 1700 cm⁻¹, primarily due to C=O stretching vibrations of the peptide backbone. Its position is sensitive to the peptide's secondary structure.
Amide II band: Occurring between 1510 and 1580 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching.
The presence of both zwitterionic and non-zwitterionic forms can be identified by the characteristic stretches of the carboxylate (COO⁻) and carboxylic acid (COOH) groups. nih.govresearchgate.net The IR spectra of D- and L-phenylalanine are largely similar, indicating that the vibrational modes are not significantly affected by the chirality of the isolated molecule in a KBr pellet. yildiz.edu.tr However, in alternating L,D-peptides, specific conformations like a β-helix can be adopted, which influences the vibrational spectra. nih.gov
Raman spectroscopy offers complementary information. The aromatic ring of the phenylalanine residue gives rise to a strong, sharp band around 1002 cm⁻¹ (ring breathing mode). researchgate.net Other bands from the phenylalanine side chain, as well as vibrations from the leucine and glycine residues, would also be present. chemicalbook.comchemicalbook.com
Table 2: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | IR | ~3300 | Amide A |
| C=O Stretch | IR, Raman | ~1650 | Amide I |
| N-H Bend, C-N Stretch | IR | ~1550 | Amide II |
| Phenyl Ring Breathing | Raman | ~1002 | Phenylalanine Side Chain researchgate.net |
| CH₂/CH₃ Bending | IR, Raman | ~1450 | Leucine, Phenylalanine Side Chains |
Electronic Circular Dichroism (CD) for Enantiomeric Purity and Conformational Transitions
Electronic Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is highly sensitive to the stereochemistry and secondary structure of peptides and proteins. nih.gov
The aromatic side chain of phenylalanine is a key chromophore in the near-UV region (240-320 nm). nih.gov The CD spectra of L-phenylalanine and D-phenylalanine are near-perfect mirror images, exhibiting signals of equal magnitude but opposite sign. researchgate.net A racemic (1:1) mixture of L- and D-phenylalanine would therefore produce a null CD signal. researchgate.net
For a compound like this compound, which is synthesized from racemic starting materials, a complex mixture of diastereomers (e.g., L-Leu-Gly-L-Phe, D-Leu-Gly-L-Phe, L-Leu-Gly-D-Phe, D-Leu-Gly-D-Phe) is expected. The resulting CD spectrum would be a population-weighted average of the spectra of all stereoisomers present. If the mixture is perfectly racemic with all possible stereoisomers in equal abundance, the net CD signal could be zero. However, any enantiomeric excess or diastereomeric imbalance would result in a measurable CD signal, making CD an excellent technique for assessing enantiomeric purity. Furthermore, changes in the CD spectrum upon variations in solvent or temperature can be used to monitor conformational transitions of the peptide backbone. nih.gov
Mass Spectrometry-Based Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing precise molecular weight determination and sequence information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows intact peptide molecules to be transferred into the gas phase as charged ions, typically protonated molecules [M+H]⁺, with minimal fragmentation. For this compound (C₁₇H₂₅N₃O₄), the calculated monoisotopic mass is 335.1845 Da. ESI-MS analysis would therefore show a prominent signal at an m/z (mass-to-charge ratio) of 336.1918 for the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence. nih.gov In this process, the precursor ion (e.g., m/z 336.19) is isolated and subjected to collision-induced dissociation (CID). This fragments the peptide backbone at the amide bonds, producing a series of predictable fragment ions known as b- and y-ions.
b-ions contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment.
By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence can be reconstructed. For example, the mass of the phenylalanine residue can be confirmed by the difference between the full peptide and a y₂-ion, or by the mass of a b₂-ion minus a b₁-ion. LC-MS/MS methods are particularly powerful for analyzing complex mixtures of peptides and determining their composition. mdpi.com
Table 4: Predicted MS/MS Fragmentation Ions for [M+H]⁺ of Leucyl-Glycyl-Phenylalanine
| Ion Type | Sequence | Calculated m/z |
|---|---|---|
| b₁ | Leu | 114.0913 |
| b₂ | Leu-Gly | 171.1128 |
| y₁ | Phe | 148.0757 |
| y₂ | Gly-Phe | 205.0972 |
Note: These masses correspond to the major fragment ions expected from the peptide backbone cleavage.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is highly effective for the mass analysis of large, non-volatile, and thermally fragile biomolecules like peptides. libretexts.orgyoutube.com In this method, the analyte is co-crystallized with a matrix compound, which absorbs energy from a laser pulse, facilitating the desorption and ionization of the intact peptide molecules. bitesizebio.combioanalysis-zone.com
For the analysis of this compound, a common matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be employed, as these are standard choices for peptides. bioanalysis-zone.comcovachem.com The sample would be prepared by mixing a solution of the peptide with a solution of the matrix and allowing the mixture to dry and crystallize on a MALDI target plate. libretexts.org
Upon laser irradiation, the primary ion observed in the positive ion mode would be the protonated molecular ion, [M+H]⁺. Given the molecular formula of Leucylglycyl-phenylalanine (C₁₇H₂₅N₃O₄), the expected monoisotopic mass is approximately 351.18 Da. The MALDI-TOF analysis would provide a rapid and accurate determination of this molecular weight.
Further structural information can be obtained through tandem mass spectrometry (MALDI-TOF/TOF), where the precursor ion is fragmented to produce a characteristic pattern of product ions. nih.gov The fragmentation of peptides typically occurs along the amide backbone, generating b- and y-type ions. youtube.comuab.edu While the fragment masses are the same for all stereoisomers, the relative peak intensities in the tandem MS spectrum can vary depending on the chirality of the amino acid residues, a phenomenon known as stereosensitive fragmentation. nih.govacs.org
Table 1: Predicted MALDI-TOF MS Fragmentation Data for Leucylglycyl-phenylalanine ([M+H]⁺)
| Ion Type | Sequence Fragment | Predicted m/z |
| b-ions | ||
| b₁ | Leu | 114.09 |
| b₂ | Leu-Gly | 171.11 |
| y-ions | ||
| y₁ | Phe | 166.09 |
| y₂ | Gly-Phe | 223.11 |
This table presents a simplified prediction of the major b- and y-ion fragments. The actual spectrum may contain additional fragments.
Quantitative Mass Spectrometry Methodologies
Quantitative mass spectrometry provides the means to accurately measure the concentration of a peptide in a sample. nih.gov A leading strategy for the precise quantification of peptides like this compound is the use of stable isotope labeling (SIL) coupled with mass spectrometry. nih.govresearchgate.net This approach involves using a chemically identical version of the analyte, in which one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N, ²H), as an internal standard. researchgate.net
In a typical workflow, a known amount of the stable isotope-labeled this compound standard is added to the sample. The labeled and unlabeled peptides are chemically identical and thus co-elute during chromatographic separation and exhibit the same ionization efficiency in the mass spectrometer. researchgate.net However, they are distinguishable by their mass-to-charge (m/z) ratio. nih.gov
Quantification is achieved by comparing the signal intensity (e.g., peak area) of the native peptide to that of the isotope-labeled internal standard at the MS1 level. nih.gov This method provides high accuracy and precision by correcting for variations in sample preparation and instrument response. nih.gov Chemical isotope labeling with reagents like dansyl chloride can also be used to improve detection and enable accurate relative quantification of tripeptides in complex samples. rhhz.netresearchgate.net
Table 2: Example of Data for Quantitative Analysis using a Stable Isotope-Labeled Standard
| Analyte | Precursor Ion m/z (unlabeled) | Peak Area (unlabeled) | Precursor Ion m/z (labeled, e.g., Leu-¹³C₆) | Peak Area (labeled) | Concentration Ratio |
| Leucylglycyl-phenylalanine | 352.19 | 75,000 | 358.19 | 100,000 | 0.75 |
This table illustrates how the ratio of peak areas from the native and isotope-labeled peptide is used for quantification.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides and for separating closely related species, including isomers. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov
For this compound, an achiral RP-HPLC method, typically using a C8 or C18 stationary phase, can effectively separate the diastereomeric pairs (i.e., L-Leu/L-Phe and D-Leu/D-Phe vs. L-Leu/D-Phe and D-Leu/L-Phe). nih.govacs.org Diastereomers possess different physicochemical properties and can be resolved on conventional achiral columns because they exhibit different conformations, leading to varied interactions with the stationary phase. researchgate.netnih.gov The mobile phase would typically consist of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic modifier (e.g., acetonitrile (B52724) with 0.1% TFA). A gradient elution, where the concentration of the organic modifier is increased over time, is used to elute the peptides. The purity of the sample is determined by the area percentage of the main peak relative to all peaks in the chromatogram.
Table 3: Illustrative HPLC Separation Data for Stereoisomers of Leucylglycyl-phenylalanine
| Stereoisomer | Hypothetical Retention Time (min) |
| L-Leucyl-glycyl-D-phenylalanine (L-D) | 15.2 |
| D-Leucyl-glycyl-L-phenylalanine (D-L) | 15.2 |
| L-Leucyl-glycyl-L-phenylalanine (L-L) | 16.5 |
| D-Leucyl-glycyl-D-phenylalanine (D-D) | 16.5 |
Conditions: C18 column, linear gradient of acetonitrile in water with 0.1% TFA. Note: Enantiomeric pairs (L-D/D-L and L-L/D-D) will not be separated on an achiral column and will co-elute.
Chiral Chromatography for Enantiomeric Excess Determination
To resolve and quantify all four stereoisomers present in a this compound mixture, chiral chromatography is essential. chromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, enabling their separation. nih.gov
Several types of CSPs are effective for the separation of amino acids and peptides, including those based on macrocyclic glycopeptides like teicoplanin. chromatographytoday.comnih.gov These CSPs can resolve the stereoisomers of dipeptides and tripeptides that have multiple chiral centers. nih.govchiraltech.com The separation mechanism involves a combination of interactions, including electrostatic forces, hydrogen bonding, and hydrophobic interactions, between the analyte and the chiral selector. nih.gov The mobile phase is often a polar organic or hydro-organic mixture. nih.gov By separating all four isomers, this method allows for the determination of the enantiomeric excess (ee) and diastereomeric ratio of the sample, which is critical for quality control. nih.gov
Table 4: Representative Chiral HPLC Separation of Leucylglycyl-phenylalanine Stereoisomers
| Stereoisomer | Hypothetical Retention Time (min) |
| L-Leucyl-glycyl-L-phenylalanine (L-L) | 20.1 |
| D-Leucyl-glycyl-D-phenylalanine (D-D) | 22.5 |
| L-Leucyl-glycyl-D-phenylalanine (L-D) | 24.8 |
| D-Leucyl-glycyl-L-phenylalanine (D-L) | 26.3 |
Conditions: Chiral stationary phase (e.g., teicoplanin-based), isocratic polar-organic mobile phase. Elution order is hypothetical and depends on the specific CSP and conditions used.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency and resolution, making it well-suited for the analysis of peptides and their isomers. nih.gov In CE, charged molecules are separated in a narrow capillary tube under the influence of a high electric field. youtube.com
Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their charge-to-mass ratio. nih.govyoutube.com For a mixture of peptide stereoisomers like this compound, diastereomers can often be separated due to subtle differences in their conformation which affect their effective charge and hydrodynamic radius. researchgate.net To separate enantiomers, a chiral selector can be added to the background electrolyte (running buffer). mdpi.com
Coupling CE with mass spectrometry (CE-MS), particularly with the addition of ion mobility spectrometry (IMS), provides a multidimensional separation platform that is exceptionally powerful for resolving complex isomeric mixtures. mdpi.comnih.gov IMS separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation that can distinguish between peptide diastereomers with very subtle structural differences. nih.gov
Table 5: Hypothetical Capillary Electrophoresis Migration Data
| Stereoisomer | Hypothetical Migration Time (min) |
| L-Leucyl-glycyl-L-phenylalanine (L-L) | 8.5 |
| D-Leucyl-glycyl-D-phenylalanine (D-D) | 8.9 |
| L-Leucyl-glycyl-D-phenylalanine (L-D) | 9.4 |
| D-Leucyl-glycyl-L-phenylalanine (D-L) | 9.8 |
Conditions: Capillary Zone Electrophoresis (CZE) with a chiral selector added to the background electrolyte. Migration times are illustrative.
Biochemical Interactions and Enzymatic System Studies
Substrate Recognition and Binding by Proteolytic Enzymes (In Vitro)
The recognition and binding of DL-leucylglycyl-DL-phenylalanine by proteolytic enzymes are dictated by the specificities of the enzymes for its constituent amino acids and the peptide bonds that link them. Enzymes such as chymotrypsin (B1334515) and carboxypeptidase are of particular interest due to their known substrate preferences.
Chymotrypsin, a digestive enzyme, exhibits a strong preference for cleaving peptide bonds at the C-terminus of aromatic amino acids like phenylalanine, tryptophan, and tyrosine. libretexts.org The presence of a DL-phenylalanine residue at the C-terminus of this compound makes it a potential substrate for chymotrypsin. The enzyme's hydrophobic pocket accommodates the aromatic side chain of phenylalanine, facilitating the hydrolysis of the adjacent peptide bond. libretexts.org The specificity of chymotrypsin for the P1 residue (the amino acid contributing the carboxyl group to the scissile bond) is a primary determinant of its catalytic activity. researchgate.net Studies on various chymotrypsins have shown a consistent preference for large aromatic or hydrophobic residues like phenylalanine, tyrosine, tryptophan, and leucine (B10760876) at the P1 position. nih.govnih.gov
Carboxypeptidases, on the other hand, are exopeptidases that cleave the C-terminal amino acid from a polypeptide chain. The DL-phenylalanine at the C-terminus of this compound makes it a theoretical substrate for carboxypeptidases. For instance, crystallographic studies of carboxypeptidase A have detailed its interaction with dipeptides like glycyl-L-tyrosine, highlighting the binding of the C-terminal aromatic residue in a specific pocket of the enzyme. nih.gov
While specific studies on the direct inhibition or activation of peptidases by this compound are not extensively documented, the interaction of its constituent amino acids and similar peptides with proteases can provide insights. The binding of a peptide to a peptidase does not always lead to efficient hydrolysis; in some cases, it can result in competitive inhibition. This occurs when the peptide occupies the active site of the enzyme, preventing the binding of the intended substrate. The affinity of the peptide for the enzyme's active site is a crucial factor in determining whether it acts as a substrate or an inhibitor.
For instance, peptides derived from food proteins have been shown to act as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). wikipedia.org The structural characteristics of these peptides, including their amino acid composition and length, are critical for their inhibitory activity. wikipedia.org While no direct data exists for this compound, its structure suggests it could potentially interact with the active sites of various peptidases, and depending on the enzyme and the binding kinetics, it could exhibit inhibitory properties.
The hydrolysis of peptide bonds is a fundamental biological process. In a non-clinical context, the breakdown of peptides like this compound can serve to release its constituent amino acids, which can then be utilized by organisms for various metabolic processes.
A study on the acid-catalyzed hydrolysis of D,L-leucyl-glycyl-D,L-phenylalanine provides insights into the kinetics of its breakdown under acidic conditions. rsc.org This process, while not enzymatic, demonstrates the inherent lability of the peptide bonds. In biological systems, enzymatic hydrolysis by proteases and peptidases is the primary mechanism for peptide degradation. nih.gov Endopeptidases can cleave internal peptide bonds, while exopeptidases remove terminal amino acids. nih.gov The hydrolysis of this compound would release leucine, glycine (B1666218), and phenylalanine. These amino acids can then be absorbed and used for protein synthesis or as precursors for other important biomolecules.
| Enzyme Class | Potential Interaction with this compound | Likely Cleavage Site | Supporting Evidence |
| Chymotrypsin | Substrate | After Phenylalanine (C-terminal) | Preference for aromatic residues at P1 position. libretexts.orgnih.govnih.gov |
| Carboxypeptidase | Substrate | Cleavage of C-terminal Phenylalanine | Action on C-terminal amino acids. nih.gov |
| Other Peptidases | Potential Substrate or Inhibitor | Dependent on enzyme specificity | General principles of enzyme-substrate interaction. wikipedia.orgnih.gov |
Interaction with Specific Receptor Systems and Binding Proteins (Ex Vivo/In Vitro)
The interaction of peptides with specific receptors and binding proteins is a key mechanism for cellular communication and regulation. While direct studies on this compound are limited, the properties of its constituent amino acids, particularly phenylalanine, offer clues to its potential interactions.
Binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The development of such assays for this compound would be necessary to identify and characterize its specific binding partners.
The constituent amino acids of this compound—leucine, glycine, and phenylalanine—all have roles in cellular signaling, including acting as or being precursors to neurotransmitters. mdpi.comnih.govwikipedia.orgwisconsin.edu
Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. mdpi.comwisconsin.edu Changes in phenylalanine levels can thus influence the rates of synthesis and release of these crucial signaling molecules. wisconsin.edu L-phenylalanine has also been shown to modulate the release of gut hormones through interaction with the calcium-sensing receptor (CaSR). nih.gov
Glycine itself acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. nih.govwikipedia.org It can also act as a co-agonist at NMDA receptors, modulating glutamatergic neurotransmission.
Leucine , along with other branched-chain amino acids, can affect the transport of other amino acids across the blood-brain barrier, thereby indirectly influencing the synthesis of neurotransmitters derived from those amino acids, such as serotonin (B10506) from tryptophan. nih.gov
The hydrolysis of this compound would release these amino acids, which could then participate in these signaling pathways. The tripeptide itself could also potentially interact with peptide transporters or receptors, although this has not been specifically demonstrated.
| Amino Acid Component | Known Role in Cellular Signaling | Potential Implication for this compound | References |
| DL-Phenylalanine | Precursor to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine). Modulates gut hormone release. | Hydrolysis could provide substrate for neurotransmitter synthesis. Potential interaction with amino acid sensing receptors. | mdpi.comwisconsin.edunih.gov |
| Glycine | Inhibitory neurotransmitter. Co-agonist at NMDA receptors. | Released glycine could have direct neuromodulatory effects. | nih.govwikipedia.org |
| Leucine | Affects transport of other amino acids into the brain. | Indirectly modulate neurotransmitter synthesis by altering precursor availability. | nih.gov |
Biochemical Fate and Metabolism in Model Organisms (Excluding Mammalian/Human Physiology)
Studies in non-mammalian model organisms can elucidate the fundamental metabolic pathways for compounds like this compound. The metabolism of peptides in microorganisms often involves uptake by peptide transporters followed by intracellular hydrolysis by peptidases.
Bacteria possess various peptide transport systems, including proton-dependent oligopeptide transporters (POTs) and ATP-binding cassette (ABC) transporters, which can internalize di- and tripeptides. nih.govnih.gov Once inside the cell, these peptides are typically broken down into their constituent amino acids by intracellular peptidases.
A study on the metabolism of DL-(+/-)-phenylalanine by the fungus Aspergillus niger revealed that this organism can degrade both D- and L-isomers of phenylalanine. nih.gov This suggests that if this compound is hydrolyzed to its constituent amino acids, Aspergillus niger would be capable of metabolizing the resulting DL-phenylalanine. The degradation pathways for D- and L-phenylalanine in this organism are initiated by different enzymes: D-amino acid oxidase for the D-isomer and L-phenylalanine:2-oxoglutarate aminotransferase for the L-isomer. nih.gov
The subsequent metabolic fate of leucine and glycine would follow their respective well-established catabolic pathways within the organism. The ability of microorganisms to utilize such peptides as a source of nitrogen and carbon underscores the importance of peptide transport and hydrolysis in microbial nutrition.
Supramolecular Assemblies and Advanced Material Science Applications
Self-Assembly Behavior and Formation of Ordered Structures
The self-assembly of short peptides is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.gov For a tripeptide like DL-Leucylglycyl-DL-phenylalanine, the aromatic side chain of phenylalanine is expected to play a crucial role in initiating and stabilizing self-assembled structures through π-π stacking. rsc.org The hydrophobic leucine (B10760876) residue would further contribute to the stability of these assemblies by minimizing contact with water. The glycine (B1666218) residue, with its minimal side chain, can provide conformational flexibility, allowing the peptide backbone to adopt conformations favorable for intermolecular hydrogen bonding, leading to the formation of extended networks like β-sheets. nih.gov
The process of self-assembly is highly dependent on environmental conditions such as pH, temperature, ionic strength, and the concentration of the peptide solution. nih.gov For instance, changes in pH can alter the charge state of the terminal amino and carboxyl groups, thereby influencing the electrostatic interactions that can either promote or hinder assembly. The self-assembly of similar short peptides has been observed to result in a variety of ordered nanostructures, including nanofibers, nanotubes, nanorods, and nanospheres. rsc.orgeie.gr The specific morphology of the resulting structures from this compound would be a delicate balance of these competing and cooperating non-covalent forces.
Design and Characterization of Peptide-Based Surfactants and Hydrogels
The amphiphilic nature of this compound, arising from its hydrophobic leucine and phenylalanine residues and its hydrophilic peptide backbone and termini, makes it a candidate for forming both surfactants and hydrogels.
Amphiphilic peptides can act as surfactants, self-assembling in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.net These micelles typically have a hydrophobic core, formed by the aggregation of the hydrophobic side chains, and a hydrophilic shell that interacts with the surrounding water. For this compound, the leucine and phenylalanine side chains would form the core of such micelles.
Table 1: Illustrative Critical Micelle Concentration (CMC) Ranges for Amphiphilic Peptides
| Peptide Type | Typical CMC Range (mM) |
|---|---|
| Short Cationic Peptides | 0.5 - 10 |
| Short Anionic Peptides | 1 - 20 |
| Short Zwitterionic Peptides | 0.1 - 5 |
Note: This table presents typical ranges for various classes of short amphiphilic peptides and is for illustrative purposes only. The actual CMC of this compound would need to be determined experimentally.
Peptide-based surfactants and the vesicles they form can interact with biological membranes. Due to their amphiphilic nature, they can insert into the lipid bilayer, potentially causing disruption or facilitating the transport of molecules across the membrane. Cationic peptides, in particular, can interact favorably with the negatively charged components of many biological membranes. researchgate.net Designer short peptide surfactants have been shown to stabilize membrane proteins, suggesting their utility in biochemical and pharmaceutical applications. pnas.orgnih.gov Vesicles formed from peptides like this compound could potentially be used as delivery vehicles for therapeutic agents.
Hydrogels are three-dimensional networks of cross-linked polymer chains that can absorb large amounts of water. mdpi.com In the case of peptide-based hydrogels, the network is formed through the self-assembly of the peptides into nanofibers, which then entangle and cross-link through non-covalent interactions. nih.gov The formation of hydrogels from phenylalanine-containing peptides is well-documented, often triggered by a change in pH or temperature. nih.gov The resulting hydrogels can be biocompatible and biodegradable, making them attractive for biomedical applications such as tissue engineering and drug delivery. nih.gov The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be tuned by altering the peptide sequence and the gelation conditions. acs.org
Integration of this compound into Bio-Inspired Materials
The self-assembling properties of this compound make it a promising building block for the creation of novel bio-inspired materials.
The incorporation of self-assembling peptides into other materials can enhance their mechanical properties. For example, adding short self-assembling peptides to biopolymer hydrogels can increase their strength and confer thixotropic (shear-thinning) behavior, which is desirable for injectable biomaterials. nih.gov The hierarchical self-assembly of peptides can lead to materials with a combination of stiffness and toughness that is difficult to achieve with traditional polymers. The mechanical strength of peptide hydrogels can range from very soft (storage modulus G' in the order of 10s of Pa) to quite stiff (G' in the tens of kPa), depending on the peptide sequence and concentration. mdpi.comacs.org
Self-assembled peptide nanostructures can also exhibit interesting optical properties. nih.gov For instance, some peptide assemblies have been shown to possess intrinsic fluorescence, which can be used for imaging applications. researcher.liferesearchgate.net The ordered arrangement of aromatic residues like phenylalanine can lead to unique photophysical behaviors, including the generation of singlet oxygen upon irradiation, which has potential applications in photodynamic therapy. acs.org The specific optical properties of materials incorporating this compound would depend on the precise molecular arrangement within the self-assembled structures.
Table 2: Representative Mechanical Properties of Short Peptide Hydrogels
| Peptide System | Storage Modulus (G') |
|---|---|
| Fmoc-diphenylalanine | ~1 - 10 kPa |
| Oppositely charged dipeptides | 4 - 62 kPa |
| Fmoc-peptide-amphiphiles | ~100 Pa - 20 kPa |
Note: This table provides examples of mechanical properties for different types of short peptide hydrogels and is for illustrative purposes. The properties of a hydrogel from this compound would be subject to experimental determination.
A key feature of self-assembled peptide materials is their responsiveness to environmental stimuli. nih.gov Because the driving forces for self-assembly are non-covalent, they can be disrupted by changes in pH, temperature, ionic strength, or the presence of specific enzymes. This "smart" behavior allows for the design of materials that can undergo a phase transition (e.g., from a solution to a gel) or release an encapsulated cargo in response to a specific trigger. nih.gov This makes them highly suitable for applications in controlled drug delivery and as sensors.
In the broader field of soft matter, this compound and similar peptides serve as model systems for understanding the fundamental principles of molecular self-assembly. The ability to control the structure and properties of the resulting materials by simply modifying the amino acid sequence offers a powerful tool for the bottom-up fabrication of complex and functional materials.
Computational and Theoretical Investigations of Dl Leucylglycyl Dl Phenylalanine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules. These methods are based on the principles of quantum mechanics to model molecular structures and energies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.orgaps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like tripeptides.
For a peptide such as DL-Leucylglycyl-DL-phenylalanine, DFT calculations can determine a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be employed to model reaction mechanisms, such as peptide hydrolysis or interactions with other molecules, by calculating the energy barriers of transition states. mdpi.com For instance, studies on peptides containing phenylalanine have used DFT to understand how the phenyl ring influences intramolecular interactions and reaction pathways. mdpi.comresearchgate.net Although specific DFT studies on this compound are not prominent in the literature, the principles derived from research on similar peptides, like those containing asparagine and phenylalanine, are applicable. mdpi.com Such studies investigate how adjacent residues affect chemical properties like deamidation by calculating transition state energies and charge distributions on atoms. mdpi.com
Table 1: Illustrative Applications of DFT in Peptide Analysis
| Property Calculated | Significance for this compound |
| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. |
| Electrostatic Potential Map | Visualizes charge distribution and predicts sites for non-covalent interactions. |
| Transition State Energies | Helps in understanding the kinetics and mechanisms of potential chemical reactions. |
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. These methods are crucial for accurately predicting spectroscopic properties. While computationally more intensive than DFT, they can provide highly detailed information to support experimental findings.
For this compound, ab initio calculations can predict various spectra:
Infrared (IR) Spectra: By calculating vibrational frequencies, these methods can help in the assignment of peaks in experimental IR spectra to specific molecular vibrations, such as the stretching of C=O, N-H, and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of complex NMR data for peptides, confirming the molecular structure. researchgate.net
Circular Dichroism (CD) Spectra: These calculations can predict the CD spectra, which provides information about the secondary structure (e.g., helices, sheets) that the peptide might adopt in solution.
Studies on model dipeptides containing residues like glycine (B1666218), alanine, and phenylalanine have demonstrated the power of ab initio methods in exploring their conformational landscapes and energy profiles. These foundational studies provide the basis for understanding the more complex conformational preferences of a tripeptide like this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which is the collection of all possible three-dimensional structures the peptide can adopt.
The simulation tracks the trajectory of each atom in the peptide, governed by a force field—a set of empirical energy functions. By simulating the peptide in a solvent, typically water, MD can provide detailed insights into:
Conformational Flexibility: Identifying the most stable and frequently occurring conformations of the peptide. This is often visualized using a Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi and psi). researchgate.net
Solvation Effects: Understanding how the surrounding solvent molecules interact with the peptide and influence its structure and dynamics. This includes the formation of hydrogen bonds between the peptide and water.
Structural Stability: Assessing the stability of specific conformations over time, which is particularly relevant when the peptide is bound to a protein. Root Mean Square Deviation (RMSD) is often calculated to measure the stability of the peptide's structure during the simulation. unich.it
MD simulations of peptides bound to proteins can reveal the stability of the interaction, showing how the ligand (peptide) and receptor adapt to each other. unich.itnih.gov
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govdergipark.org.tr This method is central to drug discovery and understanding biological processes at a molecular level. nih.gov
For this compound, molecular docking could be used to predict how it might interact with a specific protein target. The process involves:
Defining the Binding Site: Identifying the pocket or groove on the protein surface where the peptide is likely to bind.
Sampling Conformations: Generating a wide range of possible orientations and conformations of the peptide within the binding site.
Scoring: Using a scoring function to estimate the binding affinity for each conformation, with lower scores typically indicating more favorable binding. dergipark.org.tr
The results of a docking study provide a model of the protein-peptide complex, highlighting key interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the binding. unich.itnih.gov There are several models to describe these interactions, including the early "lock-and-key" model and the more contemporary "induced fit" and "conformational selection" models, which account for the flexibility of both the protein and the ligand. nih.gov
Table 2: Example Docking Scores for Tripeptides with a Kappa-Opioid Receptor (KOR) Target (Illustrative)
| Tripeptide Ligand | Docking Score (kcal/mol) |
| H-D-Tyr-Val-Val-OBz | -9.451 |
| H-D-Tyr-D-Val-D-Val-OBz | -9.150 |
| L-Tyr-L-Val-L-Val-O-(3-Br)-OBz | -9.087 |
| L-Tyr-D-Val-D-Val-O-(3-Br)-OBz | -8.792 |
| Data derived from a study on different tripeptides to illustrate typical docking score values. unich.it |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis
Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) analysis is a specific application that aims to build mathematical models relating the chemical structure of compounds to their biological activity. nih.govacs.org
For a peptide like this compound, a QSAR study would involve:
Data Collection: Gathering a dataset of peptides with known biological activities (e.g., enzyme inhibition).
Descriptor Calculation: Characterizing the peptides using numerical descriptors that encode their structural, physical, or chemical properties. For peptides, these descriptors can be derived from the properties of their constituent amino acids (e.g., hydrophobicity, size, charge). acs.org
Model Building: Using statistical methods or machine learning algorithms to create a mathematical model that correlates the descriptors with the observed activity. nih.govacs.org
Validation: Testing the model's predictive power on an external set of compounds not used in the model's creation. acs.org
QSAR models are valuable for predicting the activity of novel or untested peptides and for guiding the design of new peptides with enhanced potency. nih.govmedium.comnih.gov For example, QSAR studies have shown that the presence of hydrophobic amino acids at the C-terminus of a peptide can be crucial for its ACE-inhibitory activity. nih.gov While no specific QSAR model for this compound is documented, its properties could be predicted if it were included in a larger dataset for a relevant biological target.
Compound Names Mentioned
Future Directions and Emerging Research Avenues for Dl Leucylglycyl Dl Phenylalanine
Exploration of Undiscovered Biochemical Roles in Non-Mammalian Systems
While peptide research has often centered on mammalian systems, a vast and relatively unexplored landscape exists in non-mammalian organisms. Future investigations could focus on elucidating the role of DL-Leucylglycyl-DL-phenylalanine, or similar short peptides, in the biology of plants, insects, fungi, and microorganisms.
Key Research Questions and Approaches:
Microbial Communication: Could this tripeptide act as a quorum-sensing molecule, influencing bacterial colony behavior, biofilm formation, or virulence? Studies could involve exposing bacterial cultures to the peptide and observing changes in gene expression and phenotypic behavior.
Plant Biology: Peptides are known to act as signaling molecules in plant growth and defense. Research could explore if this compound can influence root development, nutrient uptake, or response to environmental stressors in model plants like Arabidopsis thaliana.
Insect Physiology: Short peptides play crucial roles as hormones and neuromodulators in insects. Investigating the effect of this tripeptide on insect cell lines or through injection into model insects could reveal novel bio-insecticidal properties or insights into insect physiology.
A hypothetical research summary for such an exploration is presented in Table 1.
Table 1: Hypothetical Investigation into Non-Mammalian Roles of this compound
| Target System | Research Hypothesis | Experimental Approach | Potential Finding |
| Pseudomonas aeruginosa (Bacteria) | The tripeptide interferes with quorum-sensing pathways, inhibiting biofilm formation. | Biofilm assays in the presence of varying concentrations of the peptide; analysis of quorum-sensing gene expression via RT-qPCR. | Identification of a novel biofilm inhibitor. |
| Arabidopsis thaliana (Plant) | The tripeptide acts as a growth regulator, potentially enhancing stress tolerance. | Germination and growth assays under saline or drought conditions with peptide treatment; metabolic profiling of treated plants. | Development of a peptide-based biostimulant for agriculture. |
| Drosophila melanogaster (Insect) | The tripeptide modulates neural signaling pathways related to feeding behavior. | Microinjection of the peptide and subsequent monitoring of food intake and behavioral patterns. | Discovery of a novel anorectic agent for pest control research. |
Development of Advanced Bioconjugation and Bioorthogonal Labeling Strategies
To understand the journey and interactions of this compound within a biological system, it is crucial to track its location and binding partners. Advanced bioconjugation and bioorthogonal labeling techniques offer the tools to achieve this with high precision. nih.govnumberanalytics.com
Future research would involve developing methods to chemically modify the tripeptide without altering its core function. This typically involves introducing a "bioorthogonal" functional group—one that is inert to biological molecules but can react with a specific, externally introduced probe (e.g., a fluorescent dye). nih.govnih.gov
Potential Strategies:
N-Terminal Modification: The N-terminal amine group of leucine (B10760876) is a prime site for modification. Strategies could involve enzymatic ligation or chemical reactions to attach a tag. nih.govnih.gov
Introduction of Non-Natural Amino Acids: A synthetic version of the tripeptide could be created where one of the amino acids is replaced by a non-natural counterpart containing a bioorthogonal handle, such as an azide (B81097) or alkyne group for "click chemistry" reactions. nih.gov
Phenylalanine Ring Functionalization: The phenyl ring of phenylalanine offers a unique site for modification, allowing for the attachment of probes through transition metal-catalyzed reactions. researchgate.net
These labeled peptides could then be used in imaging studies to visualize their uptake by cells and distribution within tissues.
High-Throughput Screening Platforms for Novel Interactions and Functions
High-throughput screening (HTS) allows for the rapid testing of thousands of molecular interactions simultaneously. taylorfrancis.comresearchgate.net Applying HTS to this compound could rapidly uncover novel binding partners and potential functions.
HTS Approaches and Goals:
Peptide Arrays: The tripeptide could be immobilized on a high-density peptide array. This array would then be exposed to cell lysates or libraries of proteins to identify which molecules bind to it. researchgate.netnih.gov This could reveal previously unknown receptors or interacting proteins.
Phage Display Screening: Libraries of viruses engineered to display vast numbers of random peptides can be used to identify peptides that bind to a specific target. taylorfrancis.com A reverse approach could use this compound as a target to screen for its binding partners.
Functional Screens: Cells could be treated with the tripeptide in a high-throughput format to screen for various functional outcomes, such as changes in cell viability, activation of specific signaling pathways (using reporter genes), or inhibition of enzymes. drugtargetreview.comnih.gov
Table 2 outlines a hypothetical HTS campaign to identify novel functions.
Table 2: Hypothetical High-Throughput Screening Campaign for this compound
| Screening Platform | Library/Target | Assay Principle | Potential Outcome |
| Protein Microarray | Human Proteome Microarray | The tripeptide is labeled with a fluorescent tag and incubated with the array. Binding is detected by fluorescence. | Identification of novel human protein binding partners, suggesting new biological pathways. |
| Cell-Based Reporter Assay | Library of human G-protein coupled receptors (GPCRs) expressed in host cells. | Cells are treated with the tripeptide. Receptor activation is measured by a downstream reporter (e.g., luciferase). | Discovery of a novel GPCR that is activated or inhibited by the tripeptide. |
| Enzyme Inhibition Screen | Panel of key metabolic enzymes (e.g., proteases, kinases). | Enzyme activity is measured in the presence of the tripeptide. | Identification of a specific enzyme whose activity is modulated by the tripeptide. |
Integration with Systems Biology and Synthetic Biology Approaches
Systems Biology: This field aims to understand the larger network of interactions within a biological system. numberanalytics.comdrugtargetreview.com Once the direct binding partners of this compound are identified through methods like HTS, systems biology approaches can be used to model how these interactions affect the entire cellular network. drugtargetreview.comnih.gov For instance, if the tripeptide is found to bind to a key metabolic enzyme, computational models could predict the downstream effects on various metabolic pathways. numberanalytics.com This provides a holistic view of the peptide's biological impact.
Synthetic Biology: This field involves designing and constructing new biological parts, devices, and systems. creative-enzymes.comfrontiersin.org Short peptides are valuable components in synthetic biology. creative-enzymes.comoup.com this compound could be engineered as a novel component in synthetic circuits. For example:
Signaling Molecule: It could be used as an output signal in an engineered cell that, when released, communicates with and influences another engineered cell.
Building Block: The tripeptide could serve as a fundamental building block for self-assembling synthetic proteins with novel functions. frontiersin.org
Design of Peptide-Based Nanomaterials with Tailored Functionalities
Peptides have the remarkable ability to self-assemble into highly organized nanostructures, such as nanotubes, nanofibers, and hydrogels. rsc.orgnumberanalytics.comingentaconnect.com The specific sequence of amino acids dictates the final structure and its properties. nih.gov The combination of hydrophobic residues (leucine and phenylalanine) and a small, flexible glycine (B1666218) suggests that this compound could be a candidate for self-assembly.
Future Research in Nanomaterials:
Controlling Self-Assembly: Research would focus on understanding the conditions (e.g., pH, temperature, concentration) under which the tripeptide self-assembles. rsc.org
Functionalization: The peptide could be co-assembled with other functional peptides or conjugated to drug molecules to create tailored nanomaterials. nih.gov For example, a self-assembling hydrogel could be designed for controlled drug release or as a scaffold for tissue engineering. numberanalytics.comresearchgate.net
Stimuli-Responsive Materials: By modifying the peptide sequence, it may be possible to create nanomaterials that assemble or disassemble in response to specific stimuli, such as light or the presence of a particular enzyme, making them "smart" materials for targeted therapies. rsc.org
The design of such materials is a key area of future research, holding promise for applications in medicine and biotechnology. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing DL-Leucylglycyl-DL-phenylalanine, and how do purity standards impact experimental reproducibility?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely employed, using Fmoc/t-Bu protecting groups for sequential coupling of DL-leucine, glycine, and DL-phenylalanine residues. Racemic mixtures arise due to the DL-configuration, necessitating rigorous purification via reverse-phase high-performance liquid chromatography (HPLC) to achieve >95% purity, as specified in commercial product standards (e.g., TCI Chemicals ). Impurities exceeding 5% can skew bioactivity assays; thus, researchers should validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) before use.
Q. How is this compound characterized analytically, and what parameters are critical for quality control?
- Methodological Answer : Key characterization techniques include:
- HPLC : Retention time and peak symmetry under gradient elution (e.g., C18 column, 0.1% trifluoroacetic acid/acetonitrile).
- MS : Molecular ion confirmation (expected m/z for C₁₈H₂₅N₃O₄: ~348.2 Da) and isotopic pattern analysis.
- NMR : ¹H/¹³C spectra to verify backbone structure and racemic composition .
- Commercial suppliers like TCI Chemicals provide certificates of analysis (CoA) detailing these parameters, which should be cross-checked in independent assays .
Q. What are the primary biochemical applications of this compound in academic research?
- Methodological Answer : The tripeptide is utilized as:
- A substrate analog for studying protease specificity (e.g., leucine- or phenylalanine-targeting enzymes).
- A model for investigating racemic mixtures’ effects on peptide stability and folding kinetics.
- Reference compounds in chiral chromatography optimization due to its DL-configuration .
Advanced Research Questions
Q. How do stereochemical variations (D/L configurations) in this compound influence its bioactivity, and what experimental designs can isolate these effects?
- Methodological Answer :
- Stereochemical Separation : Use chiral HPLC to resolve enantiomers (e.g., Chiralpak® IG-3 column) and test isolated D/D, L/L, or mixed forms in bioassays.
- Activity Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., angiotensin-converting enzyme) to quantify stereochemical impact.
- Data Interpretation : Statistical tools like ANOVA can identify significant differences between enantiomeric forms. Contradictions in literature often stem from uncharacterized racemic ratios, necessitating explicit reporting of stereochemical composition .
Q. What experimental strategies mitigate stability issues of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH for 4 weeks) with LC-MS monitoring.
- Buffering : Use phosphate buffer (pH 7.4) for aqueous solutions, avoiding extremes (<pH 3 or >pH 9) to prevent hydrolysis.
- Storage : Lyophilized powder stored at -20°C in inert atmospheres (argon) minimizes oxidation, per safety data guidelines for similar peptides .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Source Verification : Cross-check supplier CoAs (e.g., TCI Chemicals ) to confirm purity and stereochemistry.
- Assay Standardization : Use orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) and colorimetric assays) to validate activity.
- Meta-Analysis : Apply systematic review frameworks to identify confounding variables (e.g., solvent choice, incubation time) across studies. Peer-reviewed methodologies ( ) emphasize reproducibility through detailed supplemental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
